(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol
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Overview
Description
(3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple tetrahydro-2H-pyran-2-yloxy groups and a hexahydro-2H-cyclopenta[b]furan-2-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, including the formation of the tetrahydro-2H-pyran-2-yloxy groups and the cyclopenta[b]furan-2-ol core. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol include other cyclopenta[b]furan derivatives and compounds with tetrahydro-2H-pyran-2-yloxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
344587-71-9 |
---|---|
Molecular Formula |
C25H42O6 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-4-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C25H42O6/c1-2-3-4-9-18(29-24-10-5-7-14-27-24)12-13-19-20-16-23(26)30-22(20)17-21(19)31-25-11-6-8-15-28-25/h12-13,18-26H,2-11,14-17H2,1H3/b13-12+/t18-,19+,20+,21+,22-,23?,24?,25?/m0/s1 |
InChI Key |
OXOPRDREPFPSSD-DUFIUQJSSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)O)OC3CCCCO3)OC4CCCCO4 |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1OC3CCCCO3)O)OC4CCCCO4 |
Origin of Product |
United States |
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